molecular formula C7H11ClF3N3 B2798869 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride CAS No. 1379163-39-9

3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride

Cat. No.: B2798869
CAS No.: 1379163-39-9
M. Wt: 229.63
InChI Key: HHOWFUKZDWDRAB-UHFFFAOYSA-N
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Description

Historical Context of Trifluoromethylated Pyrazole Development

The synthesis of trifluoromethylated pyrazoles has evolved significantly over the past two decades, driven by the demand for fluorine-containing bioactive molecules. Early methods relied on Huisgen’s 1,3-dipolar cycloaddition reactions between fluorinated nitrile imines and chalcones, which enabled regioselective formation of pyrazoline intermediates. For example, Zhu et al. (2020) developed a three-component coupling strategy using 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides to access 3-trifluoromethylpyrazoles with pharmaceutical relevance. These advances addressed longstanding challenges in introducing trifluoromethyl groups at specific pyrazole positions while maintaining functional group tolerance.

A pivotal breakthrough came with solvent-dependent oxidative aromatization using manganese dioxide (MnO$$_2$$), which converted pyrazoline precursors to aromatic pyrazoles without compromising the trifluoromethyl group. This method’s scalability and compatibility with diverse substituents facilitated the synthesis of complex derivatives, including those with amine side chains analogous to 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride.

Significance in Heterocyclic Chemistry

Pyrazoles are nitrogen-rich heterocycles with dual reactive nitrogen atoms, enabling diverse electrophilic and nucleophilic transformations. The trifluoromethyl group at position 3 in this compound introduces strong electron-withdrawing effects, which polarize the pyrazole ring and enhance its participation in hydrogen bonding and dipole-dipole interactions. These properties are critical for:

  • Solubility modulation : The hydrochloride salt improves aqueous solubility, addressing a common limitation of hydrophobic trifluoromethylated compounds.
  • Synthetic versatility : The primary amine at the propane-1-yl side chain serves as a handle for further functionalization, such as amide bond formation or Schiff base synthesis.

Comparative studies of pyrazole derivatives show that trifluoromethyl substitution at position 3 significantly alters electronic distribution, as evidenced by $$^{19}\text{F}$$ NMR chemical shifts ranging from −60 to −65 ppm for analogous compounds. This electronic perturbation enhances stability against oxidative degradation, a key advantage for drug candidates.

Position of the Target Compound in Medicinal Chemistry Research

Although direct pharmacological data for this compound remains limited, its structural analogs exhibit broad bioactivity. For instance, 3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives demonstrate potent antimicrobial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL. The trifluoromethyl group in these compounds is hypothesized to enhance membrane permeability and target binding, likely due to its lipophilic and electronegative characteristics.

The amine hydrochloride moiety in the target compound suggests potential for salt formation with carboxylic acid-containing biologics, a strategy employed to improve pharmacokinetic profiles in drugs like celecoxib. Furthermore, the propane-1-amine chain may facilitate interactions with enzymatic active sites, as seen in pyrazole-based angiotensin-converting enzyme (ACE) inhibitors.

Structural Relation to Known Bioactive Pyrazole Derivatives

The target compound shares structural motifs with several clinically relevant molecules (Table 1):

Compound Name Key Structural Features Biological Activity Reference
Celecoxib 3-trifluoromethyl, 4-sulfonamide pyrazole COX-2 inhibition
SC-560 3-trifluoromethyl, 4-aryl pyrazole COX-1 inhibition
AS-136A 3-trifluoromethyl, 4-amine pyrazole Antibacterial
Target compound 3-trifluoromethyl, 4-propan-1-amine pyrazole Under investigation

The presence of a flexible propane-1-amine side chain distinguishes this compound from rigid aryl-substituted derivatives like SC-560. This flexibility may enable conformational adaptation to diverse protein targets, a hypothesis supported by molecular docking studies of similar amines. Additionally, the hydrochloride salt mirrors strategies used in prodrug design to enhance cellular uptake.

Properties

IUPAC Name

3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6-5(2-1-3-11)4-12-13-6;/h4H,1-3,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOWFUKZDWDRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CCCN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride generally involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with propan-1-amine under specific conditions, often requiring the presence of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, involving advanced techniques like continuous flow synthesis to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation to form more complex pyrazole derivatives.

  • Reduction: It can be reduced under specific conditions to obtain less complex amine derivatives.

  • Substitution: Various substitution reactions can occur, particularly at the amine or pyrazole moiety.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Conditions often involve specific temperature and pH controls to ensure the desired product is formed.

Major Products Formed: The primary products depend on the type of reaction. For instance, oxidation may yield ketones or carboxylic acids, while reduction typically leads to simpler amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C7H10F3N3 and a molecular weight of 193.17 g/mol. Its structure features a trifluoromethyl group attached to a pyrazole ring, which contributes to its biological activity and interaction with various biological targets .

Medicinal Chemistry Applications

1. Inhibition of Enzymatic Activity

Research has shown that compounds containing pyrazole structures can act as inhibitors for various enzymes. For example, the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) is crucial in managing inflammatory responses in conditions such as rheumatoid arthritis and osteoarthritis. The structural modifications in pyrazole derivatives, including 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride, may enhance their efficacy as NAAA inhibitors, thus prolonging the anti-inflammatory effects of endogenous compounds like palmitoylethanolamide .

2. Antimicrobial Activity

The incorporation of trifluoromethyl groups in organic compounds often enhances their antimicrobial properties. Studies indicate that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell membranes or inhibiting vital metabolic pathways .

3. Neurological Applications

Pyrazole derivatives have been investigated for their potential in treating neurological disorders. Compounds similar to this compound may modulate neurotransmitter systems or serve as neuroprotective agents due to their ability to cross the blood-brain barrier effectively .

Case Study 1: Anti-inflammatory Properties

A study published in Nature highlighted the development of pyrazole-based compounds as NAAA inhibitors. The compound demonstrated significant inhibition at low nanomolar concentrations, suggesting its potential for therapeutic applications in chronic inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various pyrazole derivatives, researchers found that those with trifluoromethyl substitutions exhibited enhanced antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural modifications in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride often involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the electronic properties of the molecule, enhancing its binding affinity and specificity. The pathways involved usually pertain to the inhibition or activation of enzyme functions, affecting biochemical processes within the system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The following table summarizes key differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Salt Form
Target Compound C₇H₁₁ClF₃N₃ 229.66 Pyrazole -CF₃ (position 3), -CH₂CH₂CH₂NH₂ (position 4) Hydrochloride
3-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride C₇H₈F₃N₃O₂ 223.15 Pyrazole -CF₃ (position 3), -CH₂CH₂COOH (position 1) Hydrochloride
1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-4-amine hydrochloride C₁₁H₁₀ClF₃N₃ 241.21 Pyrazole -CF₃ (benzyl position), -NH₂ (position 4) Hydrochloride
(2R)-2-[3-(1H-Pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride C₈H₁₃Cl₂N₅O 266.13 Pyrazole + Oxadiazole Oxadiazole linker, chiral center Dihydrochloride
Key Observations:
  • Substituent Position: The target compound’s -CF₃ group at pyrazole position 3 contrasts with analogs like , where substituents vary in position and functional groups (e.g., propanoic acid vs. propan-1-amine).
  • Salt Form : Hydrochloride salts are common, but dihydrochloride derivatives (e.g., ) increase solubility further.
  • Aromatic vs. Aliphatic Chains : The benzyl group in introduces aromaticity, enhancing lipophilicity compared to the aliphatic chain in the target compound.

Physicochemical and Functional Properties

  • Solubility : Hydrochloride salts generally improve aqueous solubility. The target compound’s amine group allows for pH-dependent solubility, whereas ’s carboxylic acid group adds acidity (pKa ~2-3).
  • Reactivity : The amine in the target compound facilitates nucleophilic reactions (e.g., amide bond formation), while ’s carboxylic acid enables esterification or conjugation.
  • Electronic Effects : The -CF₃ group in all compounds withdraws electrons, stabilizing the pyrazole ring and altering binding affinity in biological targets .

Computational Insights

Tools like Multiwfn enable topology analysis of electron density, revealing differences in hydrogen-bonding capacity between the target compound and .

Biological Activity

3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, including increased potency and selectivity for various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C7H10F3N3·HCl
  • Molecular Weight : 210.63 g/mol
  • CAS Number : 82656598

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For example, studies have shown that related pyrazole derivatives can inhibit bacterial growth by targeting key enzymes involved in DNA replication and cell wall synthesis. The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and increased bioavailability.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain types of kinases, which are crucial in various signaling pathways associated with cancer progression. The trifluoromethyl group contributes to the binding affinity by participating in hydrophobic interactions with the enzyme's active site.

Case Study 1: Antibacterial Activity

A recent study explored the antibacterial activity of various trifluoromethyl-containing pyrazoles against Staphylococcus aureus. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating moderate antibacterial activity. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains .

Case Study 2: Anticancer Properties

Another research effort investigated the anticancer properties of related pyrazole derivatives. In vitro assays indicated that these compounds could induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism was attributed to the inhibition of specific kinases involved in cell survival pathways .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 16 µg/mL
Enzyme InhibitionKinase EnzymesInduced apoptosis in cancer cells
AntimicrobialVarious Bacterial StrainsGrowth inhibition

Q & A

Q. What are the critical parameters to optimize during the synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride?

To maximize yield and purity, key parameters include:

  • Temperature control : Reactions often require precise thermal conditions (e.g., 35°C for coupling steps) to avoid side reactions .
  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility and reaction efficiency .
  • Catalyst use : Copper(I) bromide or cesium carbonate may accelerate amination or alkylation steps .
  • pH adjustment : Acidic conditions (e.g., HCl washes) help isolate the hydrochloride salt form .

Q. How can researchers confirm the structural integrity of this compound?

A combination of analytical techniques is recommended:

  • X-ray crystallography : Resolves 3D conformation, bond angles, and distances, especially for crystalline derivatives .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify chemical shifts for the pyrazole ring, trifluoromethyl group, and propylamine chain .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS m/z for [M+H]+^+) .

Q. What purification methods are effective for isolating the hydrochloride salt?

  • Liquid-liquid extraction : Use dichloromethane to separate organic layers from aqueous phases .
  • Column chromatography : Gradient elution (e.g., 0–100% ethyl acetate/hexane) removes unreacted starting materials .
  • Recrystallization : Solvent systems like ethanol/water yield high-purity crystals .

Advanced Research Questions

Q. How can computational methods improve the synthesis design of pyrazole derivatives?

  • Reaction path searching : Quantum chemical calculations predict intermediates and transition states, reducing trial-and-error experimentation .
  • Machine learning : Analyzes historical reaction data to optimize solvent/catalyst combinations for trifluoromethyl-containing compounds .
  • Density functional theory (DFT) : Models electronic effects of the trifluoromethyl group on pyrazole reactivity .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) on target binding .
  • Experimental replication : Standardize assay conditions (e.g., cell lines, incubation times) to isolate compound-specific effects .
  • Meta-analysis : Use statistical tools to reconcile discrepancies in IC50_{50} values or efficacy metrics .

Q. What challenges arise when scaling up laboratory synthesis to pilot-scale production?

  • Reactor design : Continuous flow systems may improve heat/mass transfer for exothermic reactions .
  • Separation efficiency : Membrane technologies or centrifugal partitioning chromatography replace manual extraction .
  • Process control : Real-time monitoring (e.g., in-line NMR) ensures consistency in intermediate purity .

Q. How can statistical design of experiments (DoE) enhance reaction optimization?

  • Factorial designs : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical factors .
  • Response surface methodology (RSM) : Models nonlinear relationships between parameters (e.g., pH and yield) .
  • Taguchi methods : Robustly optimize conditions for multi-step syntheses with constrained resources .

Methodological Considerations

Q. What spectroscopic techniques resolve ambiguities in trifluoromethyl group positioning?

  • 19^{19}F NMR : Directly probes the electronic environment of the CF3_3 group .
  • IR spectroscopy : Absorption bands near 1100–1200 cm1^{-1} confirm C-F stretching .
  • X-ray photoelectron spectroscopy (XPS) : Quantifies fluorine content and oxidation states .

Q. How can researchers validate the hydrochloride salt's stability under storage conditions?

  • Thermogravimetric analysis (TGA) : Assesses dehydration or decomposition at elevated temperatures .
  • Accelerated stability studies : Expose samples to 40°C/75% relative humidity for 1–3 months and monitor degradation via HPLC .

Data Interpretation and Reporting

Q. How should conflicting crystallography and NMR data be reconciled?

  • Dynamic vs. static structures : NMR captures solution-state conformations, while X-ray shows solid-state packing .
  • DFT-assisted refinement : Computational models align experimental data with theoretical predictions .

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